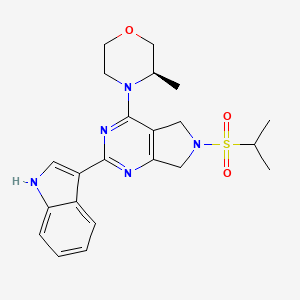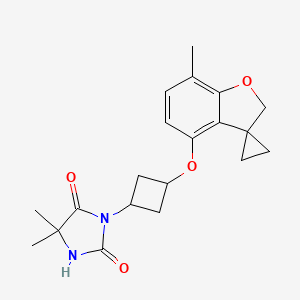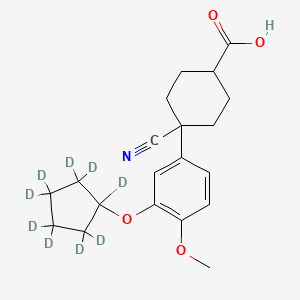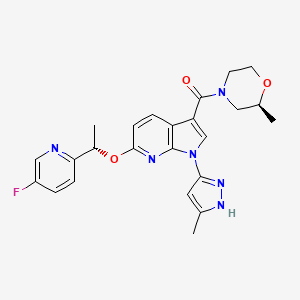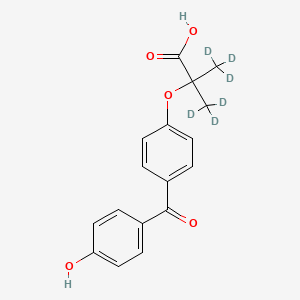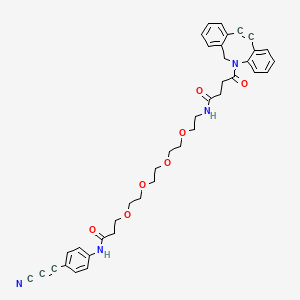
Apn-peg4-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APN-PEG4-DBCO is a heterobifunctional linker that combines an APN moiety with a DBCO moiety through a four-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation applications due to its stability and reactivity. The APN moiety exhibits exquisite chemoselectivity for cysteine, while the DBCO moiety facilitates click chemistry reactions with azides without the need for a catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APN-PEG4-DBCO involves the conjugation of an APN moiety to a PEG4 spacer, followed by the attachment of a DBCO moiety. The reaction typically occurs in organic solvents such as dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction conditions often include mild temperatures and the use of coupling agents to facilitate the formation of stable bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability and activity .
化学反応の分析
Types of Reactions
APN-PEG4-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a catalyst
Bioconjugation Reactions: The APN moiety selectively reacts with cysteine residues in proteins, forming stable conjugates.
Common Reagents and Conditions
Reagents: Azides, cysteine-containing proteins, coupling agents.
Conditions: Mild temperatures, organic solvents (DCM, acetonitrile, DMF, DMSO), and aqueous media for bioconjugation
Major Products Formed
Click Chemistry: Formation of stable triazole linkages with azide-containing molecules.
Bioconjugation: Formation of stable APN-cysteine conjugates
科学的研究の応用
APN-PEG4-DBCO has a wide range of scientific research applications, including:
作用機序
The mechanism of action of APN-PEG4-DBCO involves its dual functionality:
類似化合物との比較
Similar Compounds
DBCO-PEG4-APN: Similar in structure and functionality, containing an APN moiety and a DBCO moiety linked through a PEG4 spacer.
EZ-Link TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester and a DBCO moiety, used for amine-reactive crosslinking.
Uniqueness
APN-PEG4-DBCO is unique due to its combination of APN and DBCO moieties, providing both chemoselectivity for cysteine and efficient click chemistry reactivity with azides. This dual functionality makes it highly versatile for various bioconjugation applications .
特性
分子式 |
C39H40N4O7 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45) |
InChIキー |
OWARLUSLBQGVSH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


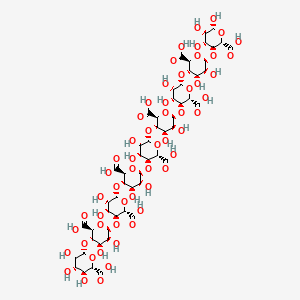
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

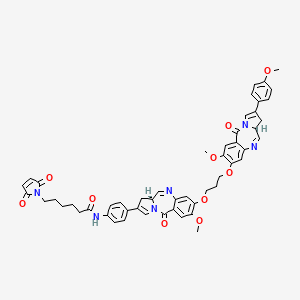
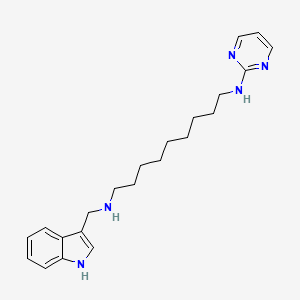
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
